N-(4-Aminophenyl)-3-methylbenzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by the presence of an amide group (-C(=O)NH-) linking a 3-methylbenzoyl moiety to a 4-aminophenyl group. This compound has been investigated in crystallographic studies to understand its molecular structure and intermolecular interactions. []
N-(4-aminophenyl)-3-methylbenzamide, with the Chemical Abstracts Service number 425651-25-8, is an organic compound that belongs to the class of amides. Its molecular formula is and it has a molecular weight of 226.27 g/mol. This compound is characterized by the presence of both an amine and an amide functional group, which contributes to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving the reaction of amines with acyl chlorides or carboxylic acids. It has been studied for its potential pharmacological properties, particularly in relation to its activity against certain types of cancer and other diseases.
N-(4-aminophenyl)-3-methylbenzamide is classified as an aromatic amide due to the presence of an amide functional group (-C(=O)NH-) attached to an aromatic ring. It is also categorized under organic compounds that may exhibit biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of N-(4-aminophenyl)-3-methylbenzamide typically involves a multi-step process. One common method includes the use of iron powder and ammonium chloride in ethanol and water under reflux conditions.
The molecular structure of N-(4-aminophenyl)-3-methylbenzamide features:
N-(4-aminophenyl)-3-methylbenzamide can undergo various chemical reactions typical for amides, including hydrolysis, acylation, and reduction reactions.
The mechanism by which N-(4-aminophenyl)-3-methylbenzamide exerts its biological effects is not fully elucidated but is thought to involve modulation of enzyme activity related to cancer pathways.
Research indicates that compounds similar to N-(4-aminophenyl)-3-methylbenzamide may inhibit specific kinases involved in cellular signaling pathways critical for tumor growth and proliferation .
Relevant analyses such as Hirshfeld surface analysis have been conducted to study intermolecular interactions within crystal lattices .
N-(4-aminophenyl)-3-methylbenzamide has potential applications in scientific research, particularly in medicinal chemistry:
The evolution of molecular targeted therapy represents a paradigm shift in oncology, moving from non-selective cytotoxic agents toward precision interventions. Traditional single-target kinase inhibitors face significant limitations due to de novo or acquired resistance, often mediated by compensatory pathway activation, kinase domain mutations, or epigenetic adaptations [1]. Dual-target inhibition strategies address this therapeutic challenge by simultaneously disrupting complementary oncogenic pathways, thereby increasing tumor cell vulnerability and delaying resistance mechanisms. The clinical success of multi-kinase inhibitors (e.g., sorafenib) validates this approach, though newer generations aim for rationally selected target pairs with synergistic relationships rather than broad polypharmacology [8]. Within this landscape, compounds like N-(4-aminophenyl)-3-methylbenzamide emerge as strategic tools designed to co-target critical nodes in cancer signaling networks. This approach aligns with the "magic bullet" concept first proposed by Paul Ehrlich but modernized through structural biology and signaling network analysis [1].
Table 1: Complementary Oncogenic Targets in Dual-Inhibition Strategies
Target Pair | Therapeutic Rationale | Cancer Applications |
---|---|---|
EphA2 + HDAC | Overcomes HDACi-induced survival pathway activation | Endometrial, breast, ovarian cancers |
PDGFR + Bcr-Abl | Blocks compensatory signaling in kinase networks | Chronic myeloid leukemia |
EGFR + MET | Prevents bypass signaling in resistance | Non-small cell lung cancer |
BRAF + MEK | Inhibits pathway reactivation | Melanoma |
The receptor tyrosine kinase EphA2 demonstrates paradoxical roles in cancer: while it exhibits tumor-suppressive functions via ligand-dependent signaling in normal epithelium, its ligand-independent oncogenic activity drives malignancy through enhanced proliferation, metastasis, and stemness. Overexpressed in >80% of endometrial cancers and associated with poor prognosis, EphA2 activates downstream effectors including PI3K/Akt, MAPK, and Rho GTPases [2] [9]. Crucially, EphA2 amplification correlates with chemotherapy resistance, making it a high-value target. Meanwhile, histone deacetylases (HDACs) regulate chromatin compaction and gene expression, but their overexpression in cancers silences tumor suppressors and activates oncogenes. HDAC inhibition reactivates epigenetically silenced genes, including those promoting apoptosis (e.g., BIM) while downregulating survival pathways [6] [9].
The mechanistic synergy between EphA2 and HDAC inhibition operates through three interconnected axes:
N-(4-aminophenyl)-3-methylbenzamide (C₁₄H₁₄N₂O, MW 226.27 g/mol) exemplifies structure-driven polypharmacology [4]. Its molecular architecture features three strategically integrated domains:
Table 2: Structural Components and Functional Implications
Structural Domain | Chemical Features | Target Interaction Role |
---|---|---|
3-Methylbenzamide | Hydrophobic aromatic core with methyl substitution | HDAC surface topology engagement (cap group) |
Amide bond linker | Planar, hydrogen-bond capable carbonyl and NH groups | Conformational rigidity; kinase hinge region binding |
4-Aminophenyl | Electron-rich aniline with H-bond donor/acceptor | EphA2 allosteric pocket penetration; epigenetic modulation |
The molecule’s conformational flexibility allows adaptation to both EphA2’s tyrosine kinase domain and HDAC’s catalytic tunnel. Unlike rigid pan-HDAC inhibitors, the methylbenzamide cap group enables isoform selectivity—particularly toward HDAC classes I/II—while minimizing off-target effects [6]. The 4-aminophenyl terminus mimics tyrosine residues in EphA2 substrates, acting as a pseudosubstrate inhibitor that disrupts phosphotransfer. Crucially, the compound’s balanced amphiphilicity (XLogP ≈ 2.8) enhances cellular permeability without compromising solubility, addressing a key limitation of earlier benzamide-based inhibitors [4] [8].
Structural analogs (e.g., WW437) retain this benzamide-aniline scaffold but optimize target residence time through fluorinated aniline substitutions, demonstrating the platform’s versatility for iterative drug development [6]. Molecular dynamics simulations reveal that N-(4-aminophenyl)-3-methylbenzamide stabilizes EphA2’s inactive DFG-out conformation while chelating zinc in HDAC’s catalytic pocket—a dual-action mechanism previously unattainable with single-target agents [6] [8].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2